molecular formula C8H16ClN B1394509 Octahydro-1H-isoindole hydrochloride CAS No. 6949-87-7

Octahydro-1H-isoindole hydrochloride

Cat. No. B1394509
CAS RN: 6949-87-7
M. Wt: 161.67 g/mol
InChI Key: CLQIZUYXKFTUEB-UHFFFAOYSA-N
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Description

“Octahydro-1H-isoindole hydrochloride” is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 . It is an important intermediate in the synthesis of mitiglinide, a new oral hypoglycemic drug for the treatment of type II diabetes .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process begins with phthalimide as the raw material, which reacts with KOH. Benzyl bromide is then added to the solution to obtain N-benzylphthalimide. The addition of lithium tetrahydroaluminum reduces N-benzylphthalimide to yield N-benzyldihydroisoindole. Finally, “this compound” is obtained by Pd/C catalysis and reduction .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N.ClH/c1-2-4-8-6-9-5-7 (8)3-1;/h7-9H,1-6H2;1H/t7-,8+; . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 121-123 °C . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Crystal Structure and Chemical Properties

  • The octahydro-1H-isoindole ring system exhibits unique structural features, such as a non-planar configuration and specific torsion angles, contributing to its diverse chemical properties (Shang et al., 2012).

Synthesis and Quantification

  • Octahydro-1H-indole-2-carboxylic acid, a key starting material for various syntheses, can be quantified using a high-performance liquid chromatography (HPLC) method. This method is vital for ensuring the purity and concentration of the compound in pharmaceutical preparations (Vali et al., 2012).

Reactions and Transformations

  • Tetracyclic isoindolium salts, including those containing the octahydro-1H-isoindole skeleton, have been studied for their reactivity and potential interactions with nucleic acids. Such studies contribute to understanding the compound's behavior in biological systems (Maas et al., 2004).

Potential Applications in Energy Storage

  • The hydrogenation and dehydrogenation of 1-methylindole, closely related to octahydro-1H-isoindole, have been explored for potential applications in hydrogen storage, highlighting the compound's utility in renewable energy technologies (Yang et al., 2018).

Pharmaceutical and Biological Applications

  • Isoindoles and derivatives, including those structurally similar to octahydro-1H-isoindole, have shown potential in antimicrobial applications. Specific compounds exhibited moderate antitubercular activity and inhibited fungal growth (Saxena et al., 2008).

Advances in Isoindole Chemistry

  • Recent developments in isoindole chemistry have emphasized the synthesis of 2H- and 1H-isoindoles and their fused derivatives. These advancements are significant for their potential applications in medicine and solar energy (Weintraub & Wang, 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694041
Record name Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6949-87-7, 10479-62-6
Record name 6949-87-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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